

Preclinical Efficacy of GS-9822: An In-Depth Technical Review

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Compound of Interest

Compound Name: GS-9822

Cat. No.: B10752815

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An important clarification: This document details the preclinical research findings for **GS-9822**, a potent anti-HIV agent. It is distinct from Entospletinib (GS-9973), a spleen tyrosine kinase (Syk) inhibitor investigated for hematological malignancies. The nomenclature of these compounds is similar, which can lead to confusion. This guide focuses exclusively on the published preclinical data for **GS-9822**.

Introduction

GS-9822 is a preclinical, small-molecule inhibitor of HIV-1 integrase, belonging to a class of compounds known as Lens Epithelium-Derived Growth Factor/p75 (LEDGF/p75) inhibitors, or LEDGINs.^{[1][2][3]} These agents exhibit a novel mechanism of action by targeting the interaction between the HIV-1 integrase and its cellular cofactor, LEDGF/p75.^{[2][4]} This interaction is crucial for the selection of integration sites within the host genome. By disrupting this binding, **GS-9822** not only inhibits viral integration and maturation but also redirects residual viral DNA integration away from transcriptionally active regions of the genome, leading to a more latent and reactivation-resistant provirus. This dual "block-and-lock" mechanism presents a promising strategy for a functional cure for HIV. Preclinical studies have demonstrated that **GS-9822** is significantly more potent than earlier-generation LEDGINs, such as CX14442.

Quantitative Efficacy Data

The preclinical efficacy of **GS-9822** has been quantified through various in vitro assays, demonstrating its potent antiviral activity and specific mechanism of action. The following tables

summarize the key quantitative findings from these studies.

Parameter	HIV-1 Strain	Cell Line	Value	Reference
EC50 (50% Effective Concentration)	IIIb	MT-4	0.019 μ M	NL4.3
	MT-4	0.007 μ M		
CC50 (50% Cytotoxic Concentration)	-	MT-4	1.8 μ M	Selectivity Index (SI = CC50/EC50)
	IIIb	MT-4	94.7	
	MT-4	257.1		IC50 (50% Inhibitory Concentration)
	-	-	0.07 μ M	
Inhibition of LEDGF/p75-integrase interaction				IC50 (fLuc reporter readout)
	-	-	17.6 nM	

Key Experimental Protocols

Antiviral Activity Assay (MT-4 Cells)

- Objective: To determine the 50% effective concentration (EC50) of **GS-9822** against HIV-1 induced cytopathicity.
- Methodology:

- MT-4 cells were infected with wild-type HIV-1 subtype B viruses (strains IIIb or NL4.3).
- The infected cells were then treated with increasing concentrations of **GS-9822**.
- After 5 days of incubation, cell viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The optical density (OD) values, which correlate with cell viability, were measured.
- Dose-response curves were generated to calculate the EC₅₀, the concentration at which the compound inhibited HIV-1-induced cell death by 50%.

Cytotoxicity Assay (MT-4 Cells)

- Objective: To determine the 50% cytotoxic concentration (CC₅₀) of **GS-9822**.
- Methodology:
 - Uninfected MT-4 cells were incubated with increasing concentrations of **GS-9822** for 5 days.
 - Cell viability was measured using the MTT assay.
 - The CC₅₀ was calculated as the concentration of **GS-9822** that reduced cell viability by 50%.

LEDGF/p75-Integrase Interaction Assay (AlphaScreen)

- Objective: To quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by **GS-9822**.
- Methodology:
 - An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was performed using His6-tagged HIV-1 integrase and Flag-tagged LEDGF/p75.
 - These proteins were incubated in the presence of increasing concentrations of **GS-9822**.

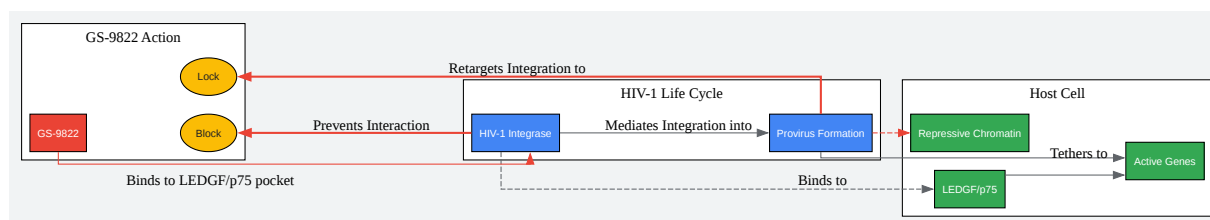
- A dose-dependent inhibition of the luminescent signal, indicating disruption of the protein-protein interaction, was measured to determine the IC50 value.

Integration Site Analysis

- Objective: To determine the effect of **GS-9822** on the selection of HIV-1 integration sites.
- Methodology:
 - SupT1 cells were transduced with a reporter virus in the presence of various concentrations of **GS-9822**.
 - After at least 10 days in culture, genomic DNA was extracted.
 - Integration sites were sequenced using Illumina MiSeq.
 - The surrounding chromatin environments were analyzed to determine if integration was retargeted away from active genes and gene-dense regions.

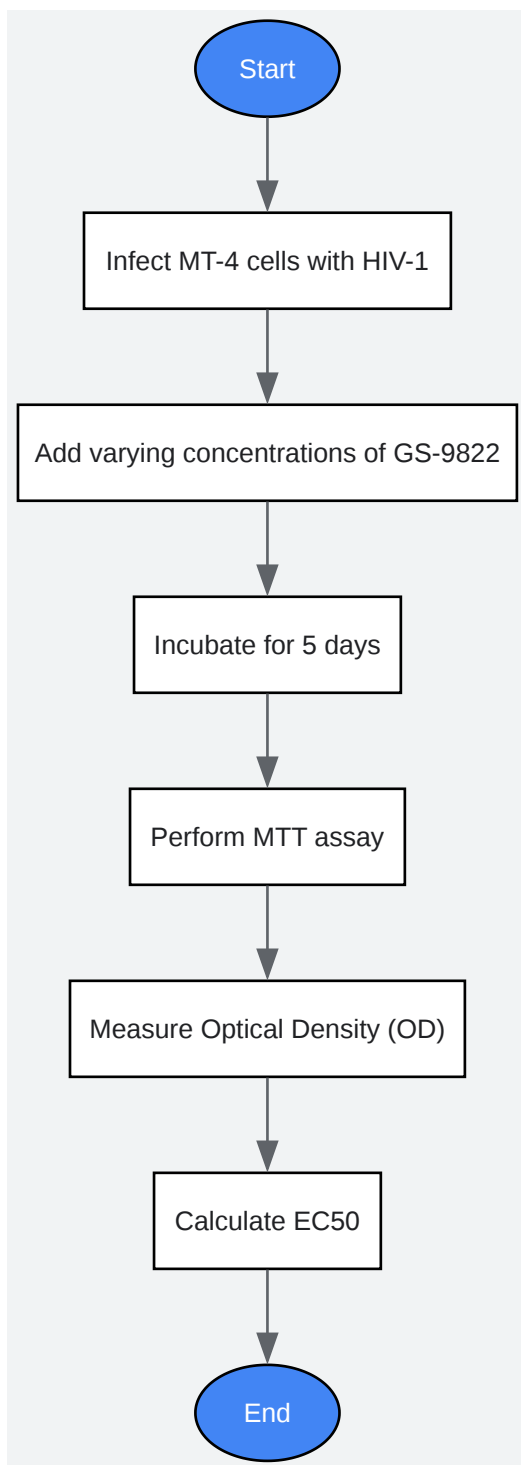
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **GS-9822**.



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Caption: Workflow for the antiviral activity assay.

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